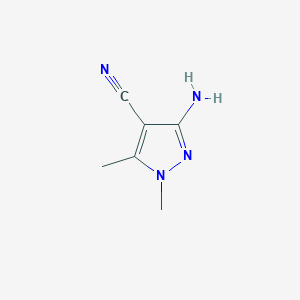
3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
3-Amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular formula of this compound is C4H4N4 and it has a molecular weight of 108.1014 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their diverse biological applications . A simple route to 3-oxoalkanonitrile, a precursor of the title compounds, has been described. This method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are readily converted into 3-oxoalkanonitrile in a basic medium .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H, (H3,6,7,8) .Chemical Reactions Analysis
The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Characterization
Researchers have synthesized various heterocyclic compounds using 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile, exploring its reactivity and potential applications in scientific research. The study by Guard and Steel (2001) reported the synthesis of 6-amino-3,3’-dimethyl-5’-oxo-1,1’-diphenylspiro[pyrano[2,3c]pyrazole -4(1H),4’-[2]-pyrazoline]-5-carbonitrile, determining its structure through X-ray crystallography (Guard & Steel, 2001).
Advanced Multicomponent Synthesis
The compound has been utilized in advanced multicomponent synthesis processes. Rahmani et al. (2018) detailed an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting the reusability of the catalyst and the method's advantages, including easy recovery and excellent activity (Rahmani et al., 2018).
Structural Analysis and Crystallography
The structural properties of derivatives of this compound have been a subject of study. Fathima et al. (2014) examined the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, emphasizing the stability of the crystal structure due to intermolecular interactions (Fathima et al., 2014).
Anticancer Potential
The compound's derivatives have been screened for biological activities, such as anticancer properties. Ghorab et al. (2014) synthesized pyrazolone derivatives and screened them as anticancer agents against a human tumor breast cancer cell line, identifying several compounds with significant activity (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety and Hazards
Orientations Futures
The future directions for the study of 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also potential for these compounds to be developed into effective antileishmanial and antimalarial agents .
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with biological targets. This could potentially lead to changes in the structure and function of the targets, thereby affecting their biological activity.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 1081014 , which is within the optimal range for drug-like molecules and may suggest good bioavailability.
Result of Action
Similar compounds have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also produce diverse molecular and cellular effects.
Propriétés
IUPAC Name |
3-amino-1,5-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)9-10(4)2/h1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUIVCSYNXULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



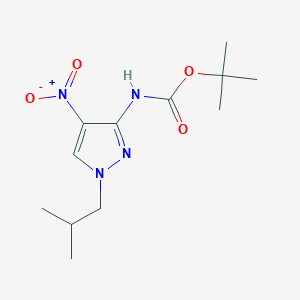
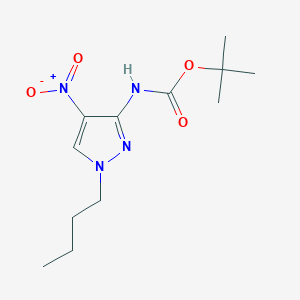

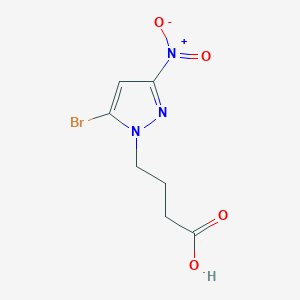


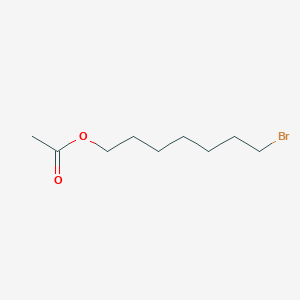

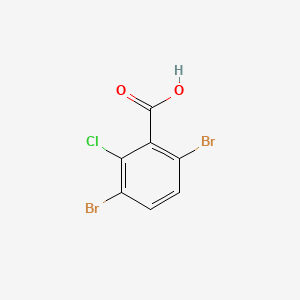

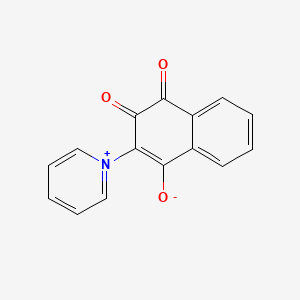
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3252613.png)

